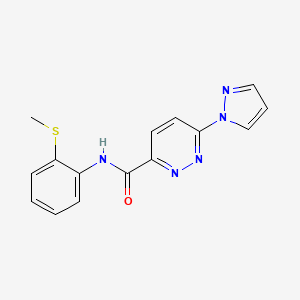![molecular formula C19H15NO4 B2653601 3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde CAS No. 406928-02-7](/img/structure/B2653601.png)
3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is a compound belonging to the spiropyran family, known for its photochromic properties. This compound exhibits a unique ability to change color upon exposure to light, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde involves the reaction of 3,6’-dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene] with formylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde has several scientific research applications:
Chemistry: Used as a starting material for synthesizing new spiropyrans with functional groups at position 8’.
Biology: Investigated for its potential in biological imaging due to its photochromic properties.
Medicine: Explored for use in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that change color in response to light.
作用机制
The photochromic behavior of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is due to the reversible transformation between its spiropyran form and the merocyanine form upon exposure to light. This transformation involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and, consequently, its color .
相似化合物的比较
Similar Compounds
- 3,6’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-8’-carbaldehyde
- 1,3,3-Trimethyl-5’-hydroxy-6’-formyl-indoline-spiro[2,2’-chromene]
Uniqueness
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct photochromic properties. The presence of the formyl group at position 6’ allows for further functionalization, making it a versatile compound for various applications .
属性
IUPAC Name |
3,8'-dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-9-13(11-21)10-14-7-8-19(24-17(12)14)20(2)18(22)15-5-3-4-6-16(15)23-19/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPKVMPARDSAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC3(C=C2)N(C(=O)C4=CC=CC=C4O3)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methyl-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine](/img/structure/B2653520.png)
![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)

![N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2653524.png)

![2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2653527.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2653532.png)



![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)

